7-Bromo-2-methylindole

Übersicht

Beschreibung

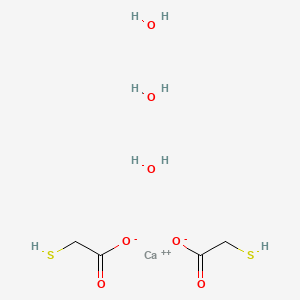

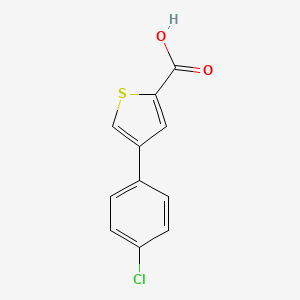

- 7-Bromo-2-methylindole (BMI) is an indole derivative.

- It has a molecular weight of 210.07 g/mol and a melting point of 89-91°C .

- BMI is a solid, odorless, and light brown to pinkish crystalline powder.

- It is soluble in common organic solvents such as chloroform, benzene, and ethanol.

- The compound exhibits a strong absorption peak at 284 nm in its UV spectra, indicating the presence of the indole ring.

Synthesis Analysis

- BMI can be synthesized using various methods, including halogenation, alkylation, and acylation of indole precursors.

- Further research is needed to explore more efficient and environmentally friendly synthetic routes.

Molecular Structure Analysis

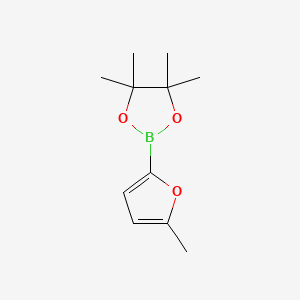

- BMI has the empirical formula C9H8BrN .

- Its structure consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.

Chemical Reactions Analysis

- BMI is highly reactive at its 3-position , making it susceptible to protonation, halogenation, alkylation, and acylation.

- Intramolecular alkylation by iminium ions (Pictet-Spengler reaction) is particularly useful.

- Enantioselectivity can be achieved in conjugate addition reactions.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : 7-Bromo-2-methylindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .

- Results : The synthesis resulted in the production of 4-(methoxymethyl)-2-methylindole .

-

Biotechnological Production

- Field : Biotechnology

- Application : Halogenated indole derivatives like 7-bromoindole have been found to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : 5-iodoindole most potently inhibited biofilm formation by the two bacteria .

-

Flavour and Fragrance Applications

- Field : Food Industry and Perfumery

- Application : Indole, which can be derived from 7-Bromo-2-methylindole, has value for flavour and fragrance applications .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The use of indole in these applications contributes to the sensory qualities of various products .

-

Production of Natural Colourants

- Field : Dye Industry

- Application : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .

- Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : The production of these derivatives provides a source of natural colourants for various applications .

-

Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Application : Indoles, both natural and synthetic, show various biologically vital properties. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The use of indole derivatives in these applications contributes to the development of treatments for various health conditions .

-

Bacterial Signalling

- Field : Microbiology

- Application : Indole is important in bacterial signalling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The use of indole in these applications contributes to the understanding of bacterial communication and survival strategies .

Safety And Hazards

- Avoid contact with skin and eyes.

- Prevent the formation of dust and aerosols.

- Provide appropriate exhaust ventilation in areas where dust is formed.

Zukünftige Richtungen

- Investigate more economic and environmentally benign synthetic methods.

- Explore solid-phase methods applicable to combinatorial approaches in synthesis.

Remember that BMI is primarily used for research purposes and not for human therapeutic applications or veterinary use12. If you have any further questions, feel free to ask! 😊

Eigenschaften

IUPAC Name |

7-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEGQGALXHJBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403000 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylindole | |

CAS RN |

302912-38-5 | |

| Record name | 7-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)